3-amino-5-bromophenyl sulfurofluoridate
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Overview
Description
3-amino-5-bromophenyl sulfurofluoridate is an organosulfur compound that features both amino and bromine substituents on a phenyl ring, along with a sulfurofluoridate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-amino-5-bromophenyl sulfurofluoridate typically involves the introduction of the sulfurofluoridate group to a pre-functionalized aromatic ring. One common method is the reaction of 3-amino-5-bromophenyl sulfonate with sulfur tetrafluoride (SF4) under controlled conditions. This reaction requires careful handling due to the reactivity of sulfur tetrafluoride and is usually conducted in an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound may involve a multi-step process starting from commercially available precursors. The process includes the bromination of aniline derivatives followed by sulfonation and subsequent fluorination. The use of phase transfer catalysts and optimized reaction conditions can enhance the yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
3-amino-5-bromophenyl sulfurofluoridate can undergo various chemical reactions, including:
Nucleophilic substitution: The sulfurofluoridate group can be replaced by nucleophiles such as amines or alcohols under suitable conditions.
Oxidation and reduction: The amino group can be oxidized to form nitro derivatives or reduced to form corresponding amines.
Coupling reactions: The bromine substituent allows for cross-coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl compounds.
Common Reagents and Conditions
Nucleophilic substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Coupling reactions: Palladium catalysts with bases like potassium carbonate in solvents such as toluene or dimethylformamide.
Major Products
Nucleophilic substitution: Formation of substituted phenyl sulfurofluoridates.
Oxidation: Formation of nitro derivatives.
Reduction: Formation of primary amines.
Coupling reactions: Formation of biaryl compounds.
Scientific Research Applications
3-amino-5-bromophenyl sulfurofluoridate has several applications in scientific research:
Medicinal chemistry: Used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Materials science: Employed in the development of advanced materials with unique electronic or optical properties.
Chemical biology: Utilized as a probe to study enzyme mechanisms and protein interactions due to its reactive sulfurofluoridate group
Mechanism of Action
The mechanism of action of 3-amino-5-bromophenyl sulfurofluoridate involves its interaction with specific molecular targets. The sulfurofluoridate group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to the inhibition or modification of their activity. This reactivity makes it a valuable tool in studying enzyme mechanisms and developing enzyme inhibitors .
Comparison with Similar Compounds
Similar Compounds
3-amino-5-bromobenzotrifluoride: Similar structure but with a trifluoromethyl group instead of a sulfurofluoridate group.
3-amino-5-bromophenyl sulfonate: Precursor in the synthesis of 3-amino-5-bromophenyl sulfurofluoridate.
3-amino-5-bromophenyl sulfate: Another related compound with a sulfate group instead of a sulfurofluoridate group.
Uniqueness
This compound is unique due to the presence of the sulfurofluoridate group, which imparts distinct reactivity and stability compared to other similar compounds. This makes it particularly useful in applications requiring selective covalent modification of biomolecules .
Properties
CAS No. |
2758001-67-9 |
---|---|
Molecular Formula |
C6H5BrFNO3S |
Molecular Weight |
270.1 |
Purity |
95 |
Origin of Product |
United States |
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